
Seryl-adenylate
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Descripción general
Descripción
L-Seryl-amp is a peptide.
Aplicaciones Científicas De Investigación
Introduction to Seryl-Adenylate
This compound is an activated intermediate formed during the aminoacylation of tRNA by seryl-tRNA synthetase, a critical enzyme in protein synthesis. This compound plays a significant role in the transfer of serine to its corresponding tRNA, which is essential for the accurate translation of genetic information into proteins. Understanding the applications of this compound not only sheds light on fundamental biological processes but also opens avenues for therapeutic interventions and biotechnological applications.
Role in Protein Biosynthesis
This compound is crucial for the aminoacylation process, where it serves as an intermediate that facilitates the attachment of serine to its tRNA. This reaction is vital for the accurate translation of mRNA into proteins. The efficiency and fidelity of this process are influenced by the kinetics of this compound formation and hydrolysis, which can impact overall protein synthesis rates in cells .
Enzymatic Mechanisms and Structural Studies
Research has highlighted the structural basis of this compound formation through crystallographic studies. These studies reveal how seryl-tRNA synthetase interacts with ATP and serine to form this compound, providing insights into enzyme specificity and catalytic mechanisms. For instance, the binding of magnesium ions stabilizes the transition state during the reaction, emphasizing the importance of metal ions in enzymatic activity .
Editing Mechanisms in Aminoacyl-tRNA Synthetases
This compound also plays a role in editing mechanisms within aminoacyl-tRNA synthetases. Studies indicate that the hydrolysis rate of this compound by threonyl-tRNA synthetase is significantly higher than that of threonyl-adenylate, suggesting a proofreading function that enhances the fidelity of protein synthesis . This mechanism ensures that non-cognate amino acids are efficiently rejected, maintaining the integrity of protein translation.
Potential Therapeutic Applications
Given its central role in protein synthesis, this compound and its associated enzymes are being explored as potential drug targets for various diseases, including cancer. For example, human cytosolic seryl-tRNA synthetase has been identified as a regulator in processes such as angiogenesis and telomere maintenance, making it a candidate for therapeutic intervention in cancer treatment .
Biotechnological Applications
In biotechnology, understanding the mechanisms involving this compound can lead to innovations in genetic engineering and synthetic biology. By manipulating aminoacyl-tRNA synthetases to incorporate non-standard amino acids into proteins, researchers can create novel proteins with unique properties for industrial applications .
Table 1: Kinetic Parameters of this compound Formation
Parameter | Value (s−1) | Notes |
---|---|---|
Rate of Serine Activation | 1.2 | Rate-limiting step in tRNA charging |
Transfer Rate to tRNA | 35 | Fast transfer post adenylation |
Steady State AMP Formation | 0.029 | Higher with serine than threonine |
Table 2: Comparison of this compound Hydrolysis Rates
Substrate | Hydrolysis Rate (s−1) | Enzyme Involved |
---|---|---|
This compound | 29 | Threonyl-tRNA synthetase |
Threonyl-Adenylate | 1 | Threonyl-tRNA synthetase |
Case Study 1: Structural Insights from Crystallography
A study conducted on the crystal structure of seryl-tRNA synthetase from Thermus thermophilus revealed critical interactions between ATP, serine, and metal ions during this compound formation. These findings provided a deeper understanding of enzyme specificity and catalysis mechanisms, which are essential for developing inhibitors targeting these pathways in disease contexts .
Case Study 2: Editing Mechanisms in Escherichia coli
Research on Escherichia coli threonyl-tRNA synthetase demonstrated that pre-transfer hydrolysis significantly influences editing pathways when using this compound as a substrate. This study highlighted how kinetic parameters affect proofreading efficiency, thereby ensuring high fidelity during protein synthesis .
Q & A
Basic Research Questions
Q. What experimental approaches are used to determine the structural conformation of seryl-adenylate in enzymatic reactions?
- Methodological Answer : X-ray crystallography and cryo-electron microscopy are primary techniques for resolving this compound’s structural interactions with enzymes like seryl-tRNA synthetase (SerRS). For example, Belrhali et al. (1995) used crystallography to reveal the binding pocket geometry of SerRS during this compound synthesis . Researchers should ensure enzyme-substrate co-crystallization under controlled pH and temperature to stabilize the adenylate intermediate. Include data validation via molecular dynamics simulations to confirm structural stability .
Q. How can researchers validate the specificity of this compound formation in vitro?
- Methodological Answer : Use ATP-PPi exchange assays to measure amino acid activation kinetics. Radiolabeled <sup>32</sup>P-PPi incorporation confirms adenylate formation. Control experiments with non-cognate amino acids (e.g., threonine, cysteine) and heterologously expressed aaRSs (e.g., threonyl-tRNA synthetase) can rule out cross-reactivity, as demonstrated in substrate tolerance studies . Include negative controls without SerRS to confirm enzyme dependency .
Q. What are the key steps for reproducing this compound synthesis in a laboratory setting?
- Methodological Answer : Follow protocols for recombinant SerRS purification (e.g., from E. coli expression systems) and optimize reaction conditions:
Prepare a reaction buffer (pH 7.5–8.0) with Mg<sup>2+</sup>, ATP, and serine.
Monitor adenylate formation via HPLC or mass spectrometry.
Validate results using kinetic assays (e.g., pyrophosphate release quantification).
Document all variables (e.g., enzyme concentration, incubation time) to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in substrate specificity studies of this compound-dependent enzymes?
- Methodological Answer : Address discrepancies by:
Conducting systematic mutagenesis of enzyme active sites (e.g., SerRS) to identify residues critical for this compound binding.
Comparing kinetic parameters (Km, kcat) across orthologs (e.g., bacterial vs. human SerRS).
Using isothermal titration calorimetry (ITC) to measure binding affinities under varying conditions.
For example, AbmF enzyme specificity was confirmed by testing non-cognate adenylates (e.g., tyrosyl-adenylate) and analyzing reaction products via LC-MS . Cross-reference findings with structural data to reconcile mechanistic differences .
Q. What statistical and analytical frameworks are recommended for interpreting this compound kinetic data with high variability?
- Methodological Answer :
- Apply error-weighted nonlinear regression to fit Michaelis-Menten curves, reporting confidence intervals for Km and Vmax.
- Use ANOVA or t-tests to compare datasets with biological replicates (n ≥ 3).
- For high-throughput data (e.g., proteomics), employ false discovery rate (FDR) correction.
- Transparently document outliers and justify exclusion criteria to avoid bias .
Q. How should researchers design experiments to investigate this compound’s role in non-canonical pathways (e.g., metabolic signaling)?
- Methodological Answer :
Use isotopic tracing (<sup>13</sup>C-serine) to track this compound incorporation into non-ribosomal peptides or secondary metabolites.
Employ genetic knockouts (e.g., CRISPR/Cas9 SerRS deletion) and rescue assays to confirm phenotype dependency on adenylate synthesis.
Integrate multi-omics data (transcriptomics, metabolomics) to map pathway interactions.
Ensure hypothesis-driven experimental design with controls for off-target effects .
Q. Data Presentation and Reproducibility
Q. What guidelines ensure rigorous reporting of this compound experiments in publications?
- Methodological Answer :
- Follow the STAR Methods framework: detail sample preparation (e.g., SerRS purification steps ), instrument parameters (e.g., HPLC gradient profiles), and statistical tests.
- Deposit raw data (e.g., crystallography structure factors, kinetic datasets) in public repositories (PDB, Zenodo).
- Provide step-by-step protocols for critical assays (e.g., adenylate quantification) to enable replication .
Q. How can researchers address conflicting findings in this compound inhibition studies?
- Methodological Answer :
- Perform meta-analyses of published inhibition constants (Ki), adjusting for experimental variables (pH, temperature).
- Validate discrepancies using orthogonal methods (e.g., surface plasmon resonance vs. ITC).
- Discuss limitations (e.g., assay sensitivity, enzyme source purity) in the context of contradictory results .
Propiedades
Número CAS |
52435-67-3 |
---|---|
Fórmula molecular |
C13H19N6O9P |
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-hydroxypropanoate |
InChI |
InChI=1S/C13H19N6O9P/c14-5(1-20)13(23)28-29(24,25)26-2-6-8(21)9(22)12(27-6)19-4-18-7-10(15)16-3-17-11(7)19/h3-6,8-9,12,20-22H,1-2,14H2,(H,24,25)(H2,15,16,17)/t5-,6+,8+,9+,12?/m0/s1 |
Clave InChI |
UVSYURUCZPPUQD-SOHHTZENSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CO)N)O)O)N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CO)N)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CO)N)O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
L-seryl-adenosine monophosphate L-seryl-AMP seryl adenylate seryl-adenylate |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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